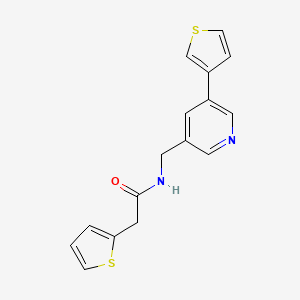

2-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Description

2-(Thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring dual thiophene rings and a pyridine core. Its structure integrates sulfur-containing aromatic systems (thiophenes) and a nitrogen-containing pyridine moiety, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where π-π stacking and hydrogen bonding are critical.

Properties

IUPAC Name |

2-thiophen-2-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c19-16(7-15-2-1-4-21-15)18-9-12-6-14(10-17-8-12)13-3-5-20-11-13/h1-6,8,10-11H,7,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCALKDFKAMQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyridine ring: This step often involves coupling reactions such as the Suzuki or Stille coupling, where a halogenated thiophene derivative is reacted with a pyridine boronic acid or stannane.

Formation of the acetamide linkage: This is typically done by reacting the thiophene-pyridine intermediate with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

2-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: Explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound shares key features with several pyridine- and thiophene-containing acetamides described in the literature. Below is a comparative analysis:

Physicochemical and Spectroscopic Properties

- Melting Points : K306(1) exhibits a higher melting point (177–180°C) compared to simpler acetamides, likely due to sulfonamide rigidity . The target compound’s melting point remains uncharacterized.

- Spectroscopy : IR spectra of analogs show characteristic amide C=O stretches near 1670–1700 cm⁻¹, while NMR data for K306(1) reveals distinct sulfonamide proton environments .

Biological Activity

The compound 2-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide represents a novel class of chemical entities with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article provides a detailed examination of the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

Synthesis

The synthesis typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving thiophene derivatives.

- Introduction of the Pyridine Moiety : The pyridine ring is introduced via nucleophilic substitution reactions.

- Final Assembly : The final product is obtained by coupling the thiophene and pyridine components under specific reaction conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

- Enzyme Inhibition : The compound has shown promising results in inhibiting specific enzymes such as mPGES-1, which is involved in inflammatory pathways. In vitro studies indicate that it exhibits inhibitory activity in the low micromolar range, suggesting potential for anti-inflammatory applications .

- Anticancer Properties : Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines, particularly through cell cycle arrest mechanisms. For instance, exposure to the compound resulted in an increase in the subG0/G1 population in A549 cell lines, indicating potential for use in cancer therapy .

- Antimicrobial Activity : Research has also explored its antimicrobial properties, with certain derivatives exhibiting significant activity against various pathogens .

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Inhibition of mPGES-1 : A study evaluated the inhibitory effects on mPGES-1, revealing that compounds similar to this compound demonstrated selective inhibition, which could lead to reduced inflammation without affecting other prostanoid levels .

- Cancer Cell Line Studies : In vitro assays on A549 lung cancer cells showed that the compound could induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 2-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide?

The synthesis typically involves multi-step reactions, including:

- Thiophene functionalization : Electrophilic substitution (e.g., bromination) to introduce reactive sites on thiophene rings .

- Pyridine coupling : Suzuki-Miyaura cross-coupling to attach the pyridine moiety to the thiophene backbone, requiring palladium catalysts and inert conditions .

- Acetamide formation : Nucleophilic acyl substitution between activated carboxylic acid derivatives (e.g., acid chlorides) and the amine group of the pyridinylmethyl intermediate . Purification is achieved via column chromatography or recrystallization, with reaction progress monitored by TLC or HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and acetamide linkage .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns .

- X-ray crystallography : SHELX software (e.g., SHELXL) for single-crystal structure determination, particularly if polymorphism or stereochemical ambiguities arise .

Q. What stability considerations are critical for handling this compound?

Stability studies under varying conditions are essential:

- pH sensitivity : Monitor hydrolysis of the acetamide group via HPLC in acidic/basic buffers (pH 2–12) .

- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures .

- Light sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability or impurity effects. Mitigation strategies include:

- Orthogonal assays : Compare results from enzyme inhibition assays (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) .

- Purity validation : Use LC-MS to ensure >95% purity, as byproducts (e.g., unreacted intermediates) may confound activity .

- Dose-response curves : Quantify EC₅₀/IC₅₀ values across multiple concentrations to confirm potency trends .

Q. What computational methods are suitable for predicting target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to thiophene/pyridine-recognizing targets (e.g., kinases) .

- Molecular dynamics (MD) simulations : GROMACS for assessing binding stability under physiological conditions .

- QSAR modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with experimental bioactivity data .

Q. How can the compound’s reactivity with biological nucleophiles be evaluated?

Design experiments to probe:

- Thiol reactivity : Incubate with glutathione (GSH) and quantify adducts via LC-MS .

- Amide hydrolysis : Simulate metabolic conditions using liver microsomes or esterase enzymes, followed by metabolite profiling .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Characterization

Q. Table 2. Common Bioassays for Activity Profiling

| Assay Type | Target Pathway | Key Parameters | Reference |

|---|---|---|---|

| Kinase inhibition | EGFR/VEGFR | IC₅₀ (nM), selectivity ratio | |

| Antimicrobial | Bacterial growth inhibition | MIC (µg/mL), time-kill kinetics | |

| Cytotoxicity | Cancer cell lines (e.g., HeLa) | EC₅₀ (µM), apoptosis markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.